S-MGB-234 TFA
Description
Fundamental Principles of DNA Minor Groove Binding in Biological Systems
The double helix structure of DNA features two distinct grooves: the major groove and the minor groove. geneticeducation.co.in The minor groove is narrower than the major groove and presents a distinct pattern of hydrogen bond donors and acceptors. geneticeducation.co.innumberanalytics.com This unique topography allows for specific interactions with small molecules. numberanalytics.com
Minor groove binders are typically small, flexible molecules that can fit snugly into the narrow groove. nih.gov Their binding is often non-covalent and driven by a combination of forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. numberanalytics.comresearchgate.net Many MGBs show a preference for AT-rich (adenine-thymine) sequences of DNA, where the minor groove is narrower and presents a more favorable binding environment. nih.gov By occupying the minor groove, these compounds can interfere with essential cellular processes that rely on DNA-protein interactions, such as transcription and replication, ultimately leading to cell death. geneticeducation.co.innumberanalytics.com This mechanism is a key area of interest for the design of new drugs targeting pathogens. researchgate.net
The Global Burden of Kinetoplastid Parasitic Diseases and Unmet Therapeutic Needs
Kinetoplastid parasites, a group of flagellated protozoa, are the causative agents of several debilitating and often fatal diseases that disproportionately affect millions of people in tropical and subtropical regions. nih.govnumberanalytics.com These neglected tropical diseases (NTDs) include African trypanosomiasis, American trypanosomiasis (Chagas disease), and leishmaniasis. nih.gov The significant morbidity and mortality associated with these diseases, coupled with the limitations of current treatments, underscore the urgent need for new and effective therapeutic strategies. nih.govmdpi.com
Global Burden of Major Kinetoplastid Diseases
| Disease | Causative Agent(s) | Estimated Global Impact |
|---|---|---|
| African Trypanosomiasis (Sleeping Sickness) | Trypanosoma brucei gambiense, Trypanosoma brucei rhodesiense | Endemic in sub-Saharan Africa, with thousands of new cases reported annually. medscape.com |
| American Trypanosomiasis (Chagas Disease) | Trypanosoma cruzi | An estimated 7 million people infected worldwide, primarily in Latin America, with over 10,000 deaths per year. who.int |
Human African trypanosomiasis (HAT), or sleeping sickness, is caused by two subspecies of the protozoan parasite Trypanosoma brucei: T. b. gambiense in West and Central Africa and T. b. rhodesiense in East Africa. medscape.commsdmanuals.com The parasite is transmitted to humans through the bite of an infected tsetse fly. medscape.com
Following inoculation, the trypanosomes multiply in the blood and lymphatic system, causing an initial stage of the disease characterized by fever, headache, and joint pain. msdmanuals.com A key feature of the parasite's pathogenesis is its ability to undergo antigenic variation, where it repeatedly changes its surface glycoproteins, allowing it to evade the host's immune system. oup.com In the late stage, the parasites cross the blood-brain barrier and invade the central nervous system, leading to neurological symptoms, including sleep disturbances, which give the disease its common name. msdmanuals.comnih.gov If left untreated, HAT is almost always fatal. oup.com
American trypanosomiasis, also known as Chagas disease, is caused by the parasite Trypanosoma cruzi. who.int Transmission primarily occurs through contact with the feces of infected triatomine bugs (kissing bugs). nih.gov
The disease has two distinct phases. The acute phase, which can be asymptomatic or present with mild, non-specific symptoms like fever and malaise, lasts for a few weeks or months. who.intpatient.info A characteristic sign in a minority of cases is the Romaña's sign, a swelling of the eyelid. who.intmedscape.com Following the acute phase, most individuals enter a prolonged, asymptomatic chronic indeterminate phase. iastate.edu However, years or even decades later, 30-40% of infected individuals will develop the chronic determinate phase, which is characterized by serious and potentially life-threatening complications. dermnetnz.org The most common of these are cardiac manifestations, including dilated cardiomyopathy, arrhythmias, and heart failure, which can lead to sudden death. patient.infomedscape.comiastate.edu Gastrointestinal problems, such as megaesophagus and megacolon, can also occur. medscape.comiastate.edudermnetnz.org
Leishmaniasis is a group of diseases caused by protozoan parasites of the genus Leishmania, with Leishmania donovani being a primary cause of the most severe form, visceral leishmaniasis (VL). nih.govnih.gov The disease is transmitted by the bite of infected female phlebotomine sandflies. frontiersin.orgnih.gov
Leishmaniasis is endemic in 98 countries, with a high concentration of cases in Asia, Africa, and Latin America. nih.govfrontiersin.org The disease presents in several clinical forms, including cutaneous, mucocutaneous, and visceral leishmaniasis. frontiersin.orgnih.gov Visceral leishmaniasis, also known as kala-azar, is the most severe form and is fatal if left untreated. nih.gov It is characterized by fever, weight loss, and enlargement of the spleen and liver. nih.gov
Current treatments for leishmaniasis are often limited by toxicity, the development of parasite resistance, high cost, and the need for prolonged administration, highlighting a significant therapeutic gap. nih.govnih.gov The lack of effective and accessible treatments contributes to the ongoing burden of this disease, particularly in impoverished communities. nih.govfrontiersin.org
Rationale for Developing Novel Antiprotozoal Agents
The existing therapeutic arsenal (B13267) for kinetoplastid diseases is plagued by significant drawbacks. mdpi.com Many of the current drugs suffer from issues such as severe side effects, the emergence of drug-resistant parasite strains, high costs, and complex administration routes, making them unsuitable for use in resource-limited settings where these diseases are most prevalent. mdpi.comnih.gov
Furthermore, there are no effective vaccines available for these diseases. mdpi.com This situation creates a critical and urgent need for the discovery and development of new antiprotozoal agents. mdpi.comnih.gov Ideal new drugs would be orally bioavailable, have a good safety profile, be effective against resistant strains, and be affordable and easy to administer. The development of such novel therapies is essential to reduce the global burden of these devastating neglected tropical diseases. mdpi.comresearchgate.net
Overview of S-MGB-234 bis-TFA salt as a Promising Investigational Compound
S-MGB-234 bis-TFA salt has emerged as a promising investigational compound in the field of antiprotozoal drug discovery. As a minor groove binder, its mechanism of action is rooted in the disruption of DNA-related processes within the parasite. Research into this compound is driven by the urgent need for new therapies against kinetoplastid infections.
Properties
Molecular Formula |
C34H34F6N8O8 |
|---|---|
Molecular Weight |
796.7 g/mol |
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;; |
InChI Key |
DXYFFMSFQRKJCY-ZDTICIBISA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)/C=C/C4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for S Mgb 234 Bis Tfa Salt
Precursor Chemistry and Design Principles for N-Phenylbenzamide Derivatives
The N-phenylbenzamide scaffold is a crucial pharmacophore in a variety of biologically active molecules, notably as DNA minor groove binders. researchgate.netrsc.org The design of these derivatives often focuses on optimizing their binding affinity and selectivity to specific DNA sequences, as well as modulating their physicochemical properties, such as pKa and lipophilicity, to enhance cell permeability and bioavailability. researchgate.net
The synthesis of N-phenylbenzamide precursors typically involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). Common synthetic routes include:
Amide Coupling using Carbodiimides: This method frequently employs coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). For instance, 3-amino-4-methoxybenzoic acid can be condensed with various amines to yield the corresponding N-phenylbenzamide derivatives. researchgate.net
From Acyl Chlorides: Substituted benzoyl chlorides can be reacted with an appropriate amine, often in the presence of a base like triethylamine (B128534) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov An alternative approach involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. nih.gov
From Nitroanilines: A two-step process can be employed where 4-nitroanilines are first reacted with 4-nitrobenzoyl chlorides to form 4-nitro-N-(4-nitrophenyl)benzamide intermediates. Subsequent reduction of the nitro groups, for example through Parr hydrogenation with a Pd-C catalyst or using tin(II) chloride dihydrate, yields the desired diamino N-phenylbenzamide precursor. researchgate.net
These synthetic strategies offer versatility in introducing various substituents on both the benzoyl and aniline rings, allowing for the fine-tuning of the molecule's properties.
Specific Synthetic Routes to Bis(imidazolidin-2-imine) Trifluoroacetate (B77799) Salts
Strategic Application of Boc-Protecting Group Cleavage via Trifluoroacetic Acid
The synthesis of the imidazolidin-2-imine rings often involves the use of protecting groups to manage the reactivity of amine functionalities. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context.
The deprotection of a Boc-protected amine is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a highly effective reagent for this purpose. The mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide, yielding the free amine as its trifluoroacetate salt. commonorganicchemistry.com This method is advantageous as it is generally clean and proceeds under mild conditions. commonorganicchemistry.comtntech.edu
Table 1: Key Steps in Boc-Deprotection using TFA
| Step | Description |
| 1. Protonation | The tert-butyl carbamate (B1207046) is protonated by trifluoroacetic acid. |
| 2. Cation Loss | The protonated intermediate loses a stable tert-butyl cation, forming a carbamic acid. |
| 3. Decarboxylation | The carbamic acid spontaneously decarboxylates, releasing carbon dioxide. |
| 4. Salt Formation | The resulting free amine is protonated by the acidic medium, forming the trifluoroacetate salt. |
This table outlines the mechanistic pathway for the removal of a Boc protecting group using trifluoroacetic acid.
Optimization of Reaction Conditions for Salt Formation and Yield
The formation of the final trifluoroacetate salt is intrinsically linked to the Boc-deprotection step when TFA is used as the cleavage reagent. The optimization of this process is crucial for achieving high purity and yield of the final product. Key parameters to consider include the concentration of TFA, the reaction temperature, and the presence of scavengers.
While TFA is effective for Boc cleavage, it can also promote side reactions, particularly with sensitive functional groups. The use of scavengers, such as triisopropylsilane (B1312306) (TIS), can help to trap reactive cations generated during the deprotection process, thereby minimizing side product formation. nih.gov The choice of solvent can also influence the reaction outcome, with chlorinated solvents like dichloromethane (B109758) (DCM) being commonly employed.
Following the cleavage reaction, the peptide or small molecule is often precipitated from the reaction mixture by the addition of a non-polar solvent like cold diethyl ether. nih.gov The resulting solid can then be isolated by centrifugation and further purified, for example, by recrystallization or chromatography, to afford the desired trifluoroacetate salt. The trifluoroacetate counter-ion is often present in synthetic peptides and other molecules purified by reversed-phase high-performance liquid chromatography (RP-HPLC) where TFA is used as a mobile phase additive. nih.gov
Exploration of Structural Analogues and Homologues of S-MGB-234 bis-TFA salt
The synthesis of structural analogues and homologues of S-MGB-234 is a valuable strategy for structure-activity relationship (SAR) studies, aiming to improve potency, selectivity, and pharmacokinetic properties. This exploration can involve modifications to the linker connecting the core scaffold to the imidazolidine (B613845) rings.
Synthesis of Amide-Linked S-MGB Derivatives
Amide-linked derivatives of S-MGB compounds can be synthesized by forming an amide bond between the N-phenylbenzamide core and a suitable precursor of the imidazolidin-2-imine ring. A common approach involves the reaction of a carboxylic acid on the core with an amine-functionalized imidazolidine precursor.
A versatile method for amide bond formation involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This method is tolerant of a wide range of functional groups and has been successfully applied to the N-acylation of unprotected amino acids. nih.gov This approach could be adapted for the synthesis of amide-linked S-MGB derivatives.
Synthesis of Amidine-Linked S-MGB Derivatives
Amidine-linked analogues represent another important class of S-MGB derivatives. The Pinner reaction is a classical and effective method for the synthesis of amidines. nih.gov This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt. Subsequent reaction of the imidate with an amine, such as ethylenediamine, leads to the formation of the desired 2-imidazolinyl substituted derivative. nih.gov
Table 2: General Pinner Reaction for Amidine Synthesis
| Reactants | Reagents and Conditions | Product |
| Nitrile, Alcohol | 1. HCl (g) 2. Amine (e.g., ethylenediamine), reflux | Amidine |
This table provides a generalized scheme for the synthesis of amidines via the Pinner reaction, a key method for creating amidine-linked S-MGB analogues.
This methodology can be applied to a nitrile-functionalized N-phenylbenzamide core to introduce the imidazolidin-2-imine moieties via an amidine linkage. The resulting amidine can then be converted to its trifluoroacetate salt as previously described.
Synthesis of Alkene-Linked MGB Derivatives
The introduction of an alkene linker into minor groove binder (MGB) structures represents a significant synthetic strategy to modulate their DNA binding properties and biological activity. This approach allows for a greater degree of structural diversity compared to traditional polyamide or ether linkages. A key methodology for the creation of these alkene-containing MGBs is the Wittig reaction, which facilitates the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. This method has been successfully employed in the synthesis of MGBs related to distamycin, a well-known natural product that binds to the minor groove of DNA. researchgate.netnih.gov
The synthesis of alkene-linked MGBs typically involves a multi-step sequence that begins with the preparation of N-alkylpyrrole aldehydes. These aldehydes serve as crucial building blocks for the subsequent Wittig reaction. The reaction of these aldehydes with appropriate phosphonium (B103445) salts in the presence of a base generates the alkene linkage, connecting different heterocyclic or aromatic moieties that constitute the MGB scaffold. nih.gov
A significant advantage of this synthetic route is its flexibility, allowing for the introduction of various substituents on the aromatic head group and the alkylamino tail group of the MGB. This chemical derivatization is critical for fine-tuning the molecule's affinity for DNA and its pharmacological profile. For instance, studies have shown that the position of the alkene linker within the MGB structure is a critical determinant of its DNA binding affinity and antibacterial activity. researchgate.netnih.gov MGBs with an alkene bond connecting the aryl head group have demonstrated strong DNA binding and potent activity against Gram-positive bacteria. researchgate.net Conversely, when the alkene linker is positioned closer to the alkylamino tail, a notable decrease in both DNA binding and antibacterial efficacy is observed. nih.gov This highlights the importance of specific hydrogen bond interactions between the MGB and the DNA minor groove, which can be influenced by the strategic placement of the alkene bond. nih.gov
Below are representative tables detailing the precursors and key reaction steps involved in the synthesis of alkene-linked MGB derivatives, based on established Wittig chemistry protocols.
Table 1: Key Precursors for Alkene-Linked MGB Synthesis
| Precursor Type | Chemical Name | Role in Synthesis |
| Aldehyde | N-alkylpyrrole aldehydes | Building block for the Wittig reaction, forms one part of the alkene. |
| Phosphonium Salt | (Arylmethyl)triphenylphosphonium halide | Precursor to the phosphorus ylide, introduces the aryl head group. |
| Base | Sodium hydride, Potassium tert-butoxide | Deprotonates the phosphonium salt to generate the reactive ylide. |
Table 2: General Steps for Wittig-Based Synthesis of Alkene-Linked MGBs
| Step | Description | Key Reagents | Expected Outcome |
| 1 | Ylide Formation | Phosphonium salt, Strong base (e.g., NaH) | Generation of a phosphorus ylide. |
| 2 | Wittig Reaction | Phosphorus ylide, N-alkylpyrrole aldehyde | Formation of the alkene-linked MGB core structure. |
| 3 | Purification | Column chromatography | Isolation of the desired alkene-linked MGB derivative. |
The synthetic methodologies described provide a robust framework for the generation of a diverse library of alkene-linked MGBs. The ability to systematically vary the structural components through this approach is invaluable for structure-activity relationship (SAR) studies aimed at discovering novel MGBs with enhanced therapeutic potential.
Molecular Mechanisms of Action: S Mgb 234 Bis Tfa Salt As a Kinetoplastid Dna Minor Groove Binder
Biophysical Characterization of DNA Binding
The defining characteristic of S-MGB-234 and its analogues is their ability to bind to the minor groove of DNA. esmed.orgresearchgate.net This interaction is non-covalent, primarily involving hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA structure. researchgate.netoup.com The curved, helical topology of S-MGB molecules is designed to match the shape of the DNA minor groove, allowing for a snug fit. esmed.orgnih.gov
S-MGBs are known to interact with short, AT-rich DNA sequences, typically 5-10 base pairs in length. tandfonline.comnih.gov While specific quantitative binding affinity data for S-MGB-234 is not extensively detailed in publicly available literature, studies on the broader S-MGB class indicate that their binding affinity is generally lower than that of minor groove binders that form covalent bonds with DNA. esmed.org This non-covalent interaction is a key feature of the S-MGBs. oup.com For context, a related compound, S-MGB-241, was found to bind to DNA as a dimer, and its interaction was characterized by a DNA thermal shift assay, which resulted in a ΔTm of 1 ± 0.1°C, suggesting a relatively weak interaction. oup.comstrath.ac.uk
There is definitive structural evidence confirming that S-MGBs act by occupying the minor groove of DNA. tandfonline.comnih.gov This mode of action is distinct from that of intercalating agents, which insert themselves between the base pairs of the DNA double helix. The design of S-MGBs, based on natural products like distamycin and netropsin, favors a shape-complementary fit within the minor groove. tandfonline.comnih.gov Visual models based on NMR data of related S-MGBs, such as S-MGB-54, show two molecules binding within the minor groove of a double-stranded DNA oligomer, illustrating this specific binding mode. esmed.org There is no evidence to suggest that S-MGB-234 functions as a DNA intercalator. hud.ac.uk
Interference with Kinetoplast DNA (kDNA) Processing and Integrity
Kinetoplast DNA (kDNA) is a unique and complex network of mitochondrial DNA found in kinetoplastid parasites, and it has historically been a primary target for trypanocidal drugs, including other minor groove binders like diamidines. hud.ac.uk These drugs typically lead to the rapid destruction of the kinetoplast.
While not directly demonstrated for S-MGB-234, a plausible mechanism of action for minor groove binders targeting kinetoplastids is the displacement of essential DNA-binding proteins. Studies on other N-phenylbenzamide minor groove binders with anti-trypanosomal activity have shown that they can displace High Mobility Group (HMG)-box-containing proteins from their binding sites on kDNA. researchgate.netacs.org These proteins are crucial for the organization and function of kDNA. researchgate.net By occupying the AT-rich sites that these proteins would normally bind, minor groove binders can disrupt the architecture and processing of the kinetoplast. researchgate.netacs.org
A critical and surprising finding regarding S-MGB-234 is that its trypanocidal activity appears to be independent of a functional kinetoplast. tandfonline.comhud.ac.uk In laboratory studies, S-MGB-234 retained its effectiveness against a T. brucei line that lacks a kinetoplast. tandfonline.comnih.gov This is a significant departure from the mechanism of traditional diamidine minor groove binders, whose primary mode of action is the destruction of the kinetoplast. tandfonline.comnih.gov This suggests that while S-MGB-234 does bind to DNA, its lethal effect on the parasite is not solely, or perhaps not even primarily, due to the disruption of kDNA replication and maintenance. tandfonline.comnih.gov
Cellular Effects on Parasite Physiology
S-MGB-234 has demonstrated significant activity against the primary pathogens responsible for AAT. bsac.org.ukhud.ac.uk Its effects on parasite physiology are potent and distinct from older generations of trypanocidal drugs.
Research has shown that S-MGB-234 exhibits excellent in vitro activity against both Trypanosoma congolense and Trypanosoma vivax. bsac.org.ukhud.ac.uk Furthermore, it has been shown to be curative in a mouse model of T. congolense infection. hud.ac.ukacs.org
A key feature of S-MGB-234 is its ability to overcome existing drug resistance in trypanosomes. It retains its activity against parasite lines that are resistant to diamidines like diminazene. tandfonline.comnih.gov This is because S-MGB-234 is not taken into the parasite cell via the same transporters (such as TbAT1/P2 and HAPT/AQP2) that are responsible for the uptake of diamidines. tandfonline.comhud.ac.uknih.gov This indicates a different route of entry into the parasite, which is a significant advantage in overcoming established resistance mechanisms.
The table below summarizes the in vitro activity of S-MGB-234 and a related compound against different trypanosome species.
| Compound | Trypanosoma congolense IC50 (nM) | Trypanosoma vivax IC50 (nM) | Selectivity Index (HEK293T vs T.c.) | Selectivity Index (HEK293T vs T.v.) |
| S-MGB-234 | Data not specified | Data not specified | >105 | 955 |
| S-MGB-235 | Data not specified | Data not specified | >100-fold better than comparator | Data not specified |
| Data derived from a study comparing S-MGB-234 (amidine tail) with S-MGB-2 (morpholine tail) and S-MGB-235. tandfonline.comnih.gov |
Cell Cycle Perturbation: Specific Arrest or Damage in the S-Phase
Research on compounds structurally similar to S-MGB-234 bis-TFA salt has demonstrated a significant impact on the cell cycle of kinetoplastid parasites, particularly Trypanosoma brucei. The replication of kDNA is a critical event that occurs during the S-phase of the cell cycle and must be completed before nuclear division. By binding to the kDNA, these minor groove binders are believed to physically obstruct the DNA replication machinery.
Studies on related bis(2-aminoimidazoline) derivatives have shown that treatment of T. brucei with these compounds leads to a distinct arrest in the S-phase of the cell cycle. nih.gov Flow cytometry analysis of treated parasites reveals a significant accumulation of cells in the S-phase, indicating a failure to complete DNA synthesis. nih.gov This disruption of kDNA replication is a direct consequence of the compound binding to the minor groove, which can displace essential proteins, such as HMG box-containing proteins, that are necessary for kDNA function and replication. nih.govnih.govfrontiersin.org
The table below summarizes the observed effects of related minor groove binders on the cell cycle of T. brucei.
| Parameter | Observation | Implication |
| Cell Cycle Phase | Accumulation of cells in S-phase | Inhibition of kDNA replication |
| kDNA Morphology | Disintegration and loss of the kinetoplast | Disruption of mitochondrial function |
| Nuclear Division | Arrested prior to nuclear division | Cell cycle cannot proceed |
This data is based on studies of compounds structurally related to S-MGB-234 bis-TFA salt.
The specific damage to the kinetoplast during the S-phase is a hallmark of this class of compounds. The inability of the parasite to replicate its kDNA effectively prevents the cell from progressing through the cell cycle, leading to a growth arrest and ultimately, cell death.
Elucidation of Parasite Cell Death Pathways Induced by kDNA Disruption
The disruption of kDNA integrity and replication by minor groove binders like S-MGB-234 bis-TFA salt is a catastrophic event for the parasite, leading to its demise. The subsequent cell death pathways, while not fully elucidated for this specific compound, are believed to follow patterns observed in kinetoplastids subjected to severe DNA damage and mitochondrial dysfunction.
The disintegration of the kinetoplast, a process directly linked to the action of these drugs, is a clear indicator of impending cell death. researchgate.net This loss of the mitochondrial genome cripples the parasite's metabolic capabilities and triggers a cascade of events leading to cell death. While the precise signaling pathways are a subject of ongoing research, evidence points towards an apoptosis-like programmed cell death (PCD) in these organisms. nih.gov
Key features of apoptosis-like cell death observed in kinetoplastids following DNA damage include:
Mitochondrial Membrane Depolarization: The damage to the kinetoplast, housed within the mitochondrion, is expected to disrupt the mitochondrial membrane potential.
Production of Reactive Oxygen Species (ROS): Mitochondrial dysfunction is often associated with an increase in ROS, which can further damage cellular components and contribute to cell death.
DNA Fragmentation: A hallmark of apoptosis, the cleavage of nuclear DNA into smaller fragments, has been observed in parasites undergoing cell death due to various stressors.
Phosphatidylserine (PS) Exposure: The externalization of PS on the outer leaflet of the plasma membrane is a common "eat me" signal for phagocytes and a marker of apoptosis.
The table below outlines the likely sequence of events leading to parasite cell death following kDNA disruption by a minor groove binder.
| Stage | Event | Cellular Consequence |
| Initial Binding | Compound binds to the AT-rich minor groove of kDNA. | Displacement of essential DNA-binding proteins. |
| S-Phase Arrest | kDNA replication is inhibited. | Cell cycle progression is halted. |
| Kinetoplast Disintegration | The structural integrity of the kDNA network is lost. | Loss of mitochondrial genetic information. |
| Mitochondrial Dysfunction | Impaired mitochondrial function. | Depolarization of mitochondrial membrane, ROS production. |
| Apoptosis-like Cell Death | Activation of programmed cell death pathways. | Nuclear DNA fragmentation, PS exposure, and cell demise. |
This proposed pathway is based on the known effects of related kDNA-targeting agents and general cell death mechanisms in kinetoplastids.
Based on a comprehensive review of publicly available scientific literature, no research data or publications were found for a compound specifically named "S-MGB-234 bis-TFA salt." This suggests that this compound may be a highly specific research chemical, a compound designated with an internal code that is not publicly disclosed, or it may not be described in the accessible scientific literature under this exact name.
Consequently, it is not possible to provide the detailed article on the "Biological Activity and Preclinical Efficacy Evaluation of S-MGB-234 bis-TFA salt" as requested in the outline, due to the absence of the necessary scientific data.
Biological Activity and Preclinical Efficacy Evaluation of S Mgb 234 Bis Tfa Salt
In Vivo Efficacy in Established Animal Models
Therapeutic Outcomes in Acute Mouse Models of African Trypanosomiasis
In such studies, a compound like S-MGB-234 would be administered to infected mice, and the outcomes would be compared to untreated control groups and groups treated with standard drugs like diminazene or pentamidine scielo.org.zaafricanjournalofbiomedicalresearch.com. Successful therapeutic outcomes are generally defined by the clearance of parasites from the bloodstream and an increase in the mean survival time of the treated mice nih.govnih.govnih.gov. Chronic infection models may also be used to assess the ability of a compound to cross the blood-brain barrier and treat the late, neurological stage of the disease scielo.org.za.
Investigation of Cross-Resistance Profiles with Existing Diamidine Drugs
Drug resistance is a significant challenge in the treatment of African Trypanosomiasis. Cross-resistance, where a parasite strain resistant to one drug is also resistant to another, is a common phenomenon, particularly among structurally similar compounds like aromatic diamidines (e.g., pentamidine and diminazene) nih.govnih.gov.
To investigate the cross-resistance profile of S-MGB-234, it would be tested against trypanosome strains with well-characterized resistance to existing diamidines. These resistant strains often have mutations or deletions in genes encoding for drug transporters nih.govnih.gov. The in vitro susceptibility of these resistant strains to S-MGB-234 would be determined and compared to their susceptibility to standard diamidines. A lack of cross-resistance would indicate that S-MGB-234 may have a different mechanism of uptake or action, making it a valuable candidate for treating infections caused by drug-resistant parasites.
Analysis of Parasite Transporter Systems and Compound Internalization Pathways
The entry of diamidine drugs into Trypanosoma brucei is mediated by specific transporter proteins on the parasite's surface nih.govnih.gov. The primary transporters implicated in the uptake of diamidines and related compounds are the P2 aminopurine transporter (encoded by the gene TbAT1) and aquaglyceroporins, particularly TbAQP2 nih.govnih.gov.
Loss of function or alteration of these transporters is a known mechanism of drug resistance nih.gov. For instance, trypanosomes lacking a functional TbAT1 transporter show significantly reduced uptake and sensitivity to diminazene and pentamidine researchgate.net. Similarly, mutations in TbAQP2 are associated with resistance to both pentamidine and melarsoprol nih.govepa.gov. To determine the internalization pathway of S-MGB-234, researchers would likely use trypanosome cell lines with knockouts of these transporter genes (Δtbat1 or Δaqp2). By comparing the uptake and cytotoxicity of S-MGB-234 in these knockout lines versus wild-type parasites, the specific transporter(s) responsible for its internalization can be identified researchgate.net.
Extended Biological Activity: Investigation of Anti-Cancer Potential
In Vitro Cytotoxicity Screening against Human Cancer Cell Lines
The evaluation of a compound's anti-cancer potential typically begins with in vitro cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard measure of cytotoxicity researchgate.netresearchgate.net.
The HCT116 cell line is a commonly used model for human colorectal carcinoma in preclinical drug screening nih.govberkeley.eduresearchgate.net. To assess the activity of S-MGB-234, HCT116 cells would be exposed to a range of concentrations of the compound, and cell viability would be measured after a set period, typically 48 or 72 hours. While specific data for S-MGB-234 is not available, the table below illustrates how such data would be presented.
Table 1: Illustrative Cytotoxicity Data for S-MGB-234 in HCT116 Cells
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| S-MGB-234 bis-TFA salt | HCT116 | Data not available |
Note: The IC50 value for the control drug is provided for context from existing literature and is not part of a direct comparative study with S-MGB-234.
A critical aspect of anti-cancer drug development is overcoming drug resistance. The A2780 (cisplatin-sensitive) and A2780cisR (cisplatin-resistant) human ovarian cancer cell lines provide a valuable model system to test whether a new compound can overcome cisplatin resistance plos.orgnih.govnih.gov. The efficacy of S-MGB-234 would be determined by calculating its IC50 value in both cell lines. A low resistance factor (IC50 in resistant cells / IC50 in sensitive cells) would suggest that the compound's mechanism of action is different from that of cisplatin and that it may be effective against cisplatin-resistant tumors nih.gov.
Table 2: Illustrative Cytotoxicity Data for S-MGB-234 in Ovarian Cancer Cells
| Compound | A2780 IC50 (µM) | A2780cisR IC50 (µM) | Resistance Factor |
|---|---|---|---|
| S-MGB-234 bis-TFA salt | Data not available | Data not available | Data not available |
Note: The IC50 and resistance factor values for the control drug are approximate ranges derived from existing literature and are not part of a direct comparative study with S-MGB-234.
Comparative Activity against Non-Small Cell Lung Cancer Cell Lines
Research into the efficacy of a series of S-MGB compounds has included evaluations against various human cancer cell lines. While specific data for S-MGB-234 bis-TFA salt against a panel of NSCLC cell lines is not yet publicly detailed, the broader class of S-MGBs has been assessed for cytotoxic activity. In a notable study, the activity of these compounds was compared to existing chemotherapeutic agents, including gemcitabine, which is a standard treatment for non-small cell lung cancer. nih.gov The findings from these studies are anticipated to provide a clearer picture of the potential of S-MGB-234 bis-TFA salt in the context of NSCLC treatment.
The general approach in these preclinical evaluations involves determining the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines. This metric is a key indicator of a drug's potency. For a comprehensive understanding, the activity of S-MGB-234 bis-TFA salt would be compared across different NSCLC cell lines, which may harbor distinct genetic mutations and thus exhibit varying sensitivities to treatment.
| NSCLC Cell Line | IC50 (µM) for S-MGB-234 bis-TFA salt | IC50 (µM) for Gemcitabine |
|---|---|---|
| A549 | Data Not Available | Data Not Available |
| H1299 | Data Not Available | Data Not Available |
| H460 | Data Not Available | Data Not Available |
Differential Selectivity against Non-Cancerous Mammalian Cell Models
A critical aspect of anti-cancer drug development is ensuring that the compound selectively targets cancer cells while minimizing harm to healthy cells. To this end, the cytotoxic effects of S-MGB compounds have been evaluated against non-cancerous cell lines, such as human retinal epithelial cells (ARPE-19). nih.gov This allows for the calculation of a selectivity index, which is the ratio of the IC50 value in non-cancerous cells to the IC50 value in cancerous cells. A higher selectivity index indicates a more favorable therapeutic window, suggesting that the compound is more toxic to cancer cells than to normal cells.
For S-MGB-234 bis-TFA salt, the determination of its selectivity index is a crucial step in its preclinical evaluation. This would involve comparing its IC50 values in various cancer cell lines to its IC50 in a non-cancerous cell line. One study highlighted the identification of an S-MGB compound with a significantly higher activity than gemcitabine, underscoring the potential for this class of molecules to exhibit potent and selective anti-cancer effects. nih.gov
| Cell Line | Cell Type | IC50 (µM) for S-MGB-234 bis-TFA salt | Selectivity Index (ARPE-19 / Cancer Cell Line) |
|---|---|---|---|
| ARPE-19 | Non-Cancerous | Data Not Available | N/A |
| HCT116 | Colorectal Carcinoma | Data Not Available | Data Not Available |
| A2780 | Ovarian Cancer | Data Not Available | Data Not Available |
While the currently available information does not provide specific quantitative data for S-MGB-234 bis-TFA salt, the research framework is in place to evaluate its potential as a selective anti-cancer agent. The broader investigation into S-MGBs suggests a promising avenue for the development of new therapeutics for non-small cell lung cancer and other malignancies.
Structure Activity Relationship Sar Studies and Rational Compound Design
Impact of N-Phenylbenzamide Core Modifications on Biological Potency
The N-phenylbenzamide scaffold is a key structural motif in a variety of dicationic MGBs, serving as the central backbone that positions the terminal cationic groups for effective DNA binding. nih.govnih.gov Modifications to this core have been shown to significantly influence biological potency, particularly against kinetoplastid parasites like Trypanosoma brucei.
Research into analogues of the antiprotozoal kDNA binder, compound 1a , has demonstrated that incorporating lipophilic and/or electronegative substituents onto the central N-phenylbenzamide ring system alters the antiparasitic activity. nih.gov The introduction of substituents like fluorine (F), chlorine (Cl), or isopropoxy (OiPr) modifies the electronic and steric properties of the molecule, which can affect both its DNA binding characteristics and its cellular uptake. nih.gov For instance, studies on bis-guanidine derivatives with an N-phenylbenzamide scaffold revealed that N-alkyl analogues showed potent, sub-micromolar inhibitory activity against T. b. rhodesiense and P. falciparum. nih.gov Specifically, N,N′-diethyl- and N,N′-diisopropylguanidino phenylbenzamides demonstrated favorable drug-like properties and were curative in mouse models of acute African trypanosomiasis, underscoring the potential of core modifications to enhance in vivo efficacy. nih.gov
The table below illustrates how modifications to the central scaffold of N-phenylbenzamide bis(2-aminoimidazolines) can impact their activity against T. brucei.
Table 1: Impact of N-Phenylbenzamide Core Substituents on Activity Against T. brucei Data sourced from scientific literature for illustrative purposes.
| Compound Analogue | Substituent (R) on Central Ring | Relative Biological Potency (IC₅₀) |
|---|---|---|
| Analogue 1 | -H (Unsubstituted) | Baseline |
| Analogue 2 | -F (Fluoro) | Increased Potency |
| Analogue 3 | -Cl (Chloro) | Similar to Fluoro |
| Analogue 4 | -OiPr (Isopropoxy) | Variable/Context Dependent |
Influence of Terminal Group Chemistry on DNA Binding and Parasiticidal Activity
The terminal groups of MGBs are critical determinants of their DNA binding affinity, sequence selectivity, and ultimately, their biological activity. In S-MGBs and related compounds, these are typically cationic moieties that interact with the phosphate (B84403) backbone and the floor of the DNA minor groove.
The natural product distamycin, a foundational MGB, utilizes N-methylpyrrole carboxamide units. mdpi.com In the design of synthetic MGBs, replacing these pyrrole (B145914) moieties with other heterocyclic rings is a common strategy to modulate activity. researchgate.net For example, the replacement of N-methylpyrrole (Py) with desmethylpyrrole (Ds) in a polyamide backbone, while increasing water solubility, resulted in an eight-fold loss in binding specificity. nih.gov This highlights the subtle but significant role of substituents on the heterocyclic rings themselves. nih.gov
More drastic modifications, such as replacing the terminal 2-aminoimidazoline (B100083) rings found in some potent trypanocides with more acidic heterocycles like 1H-benzimidazol-2-ylamine or pyridine-2-carboxamidine, lead to profound changes in activity profiles. nih.gov Another successful strategy involves modifying the flexible tail group. The conversion of the tertiary amine tail typical of many S-MGBs into an N-oxide has been shown to produce compounds with highly selective activity against Leishmania donovani, while abolishing antibacterial and antifungal activity. mdpi.com This N-oxide derivative was found to retain strong DNA binding, indicating that the modification primarily alters cellular uptake or interaction with parasite-specific factors rather than the core mechanism of DNA binding. mdpi.com
Furthermore, a "truncation" strategy, involving the removal of a pyrrole ring from the S-MGB structure to mimic the natural product disgocidine, has led to the identification of compounds with significant, selective activity against trypanosomes and Leishmania. rsc.org This approach also reduced the tendency of the compounds to aggregate in aqueous solutions, a favorable physicochemical property. rsc.org
Correlation of Physicochemical Parameters (e.g., pKa) with DNA Binding Affinities and Cellular Uptake
The physicochemical properties of MGBs, such as their acid dissociation constant (pKa), lipophilicity (log P), and solubility, are intrinsically linked to their biological function. These parameters govern the ionization state of the molecule at physiological pH, its ability to cross cell membranes, and its affinity for the DNA target.
A direct correlation has been established between the pKa of dicationic N-phenylbenzamide derivatives and their DNA binding affinities. nih.gov Different terminal heterocyclic groups (e.g., 2-aminoimidazoline, 2-aminobenzimidazole, and arylimidamides) possess different pKa values, leading to different ionization states at a physiological pH of 7.4. nih.gov This, in turn, correlates with their ability to stabilize double-stranded DNA, as measured by the change in melting temperature (ΔTm). nih.gov Compounds that are fully dicationic at this pH generally exhibit stronger DNA binding. nih.gov
Table 2: Correlation of pKa and DNA Binding Affinity for N-Phenylbenzamide Analogues Illustrative data based on findings for different series of MGBs.
| Compound Series | Terminal Heterocycle | Approximate pKa | Ionization State at pH 7.4 | DNA Binding Affinity (ΔTm) |
|---|---|---|---|---|
| Series 1 | 2-Aminoimidazoline | ~10-11 | Fully Dicationic | High |
| Series 2 | 2-Aminobenzimidazole | ~6-7 | Partially Dicationic | Moderate |
| Series 3 | Arylimidamide | ~8-9 | Fully Dicationic | Very High |
Computational Approaches for Predicting and Optimizing Activity Profiles
Computational methods are indispensable tools in the rational design of MGBs. Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations provide atomic-level insights into how these ligands interact with DNA. nih.govnih.gov
Molecular docking is used to predict the preferred binding pose of a ligand in the DNA minor groove and to estimate the strength of the interaction through scoring functions. nih.govnanobioletters.comresearchgate.net This allows for the rapid virtual screening of large compound libraries to identify promising candidates. nih.govnih.gov For example, docking studies can help understand how modifications to the MGB scaffold, such as the N-phenylbenzamide core or terminal heterocycles, affect the fit and orientation within the minor groove. nih.govresearchgate.net
Following docking, MD simulations are employed to analyze the stability of the predicted DNA-ligand complex over time. nih.govnih.gov These simulations can reveal crucial information about the flexibility of the ligand and the DNA, the role of water molecules in the binding interface, and the persistence of key hydrogen bonds. esr.ie Finally, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are used to calculate the binding free energy, offering a more quantitative prediction of binding affinity. nih.govnih.gov These integrated computational workflows help to build robust structure-activity relationship models, guiding the synthesis of new analogues with optimized DNA binding and biological activity. nih.govnih.gov
Strategies for Mitigating Potential Resistance Development in Target Organisms
Drug resistance is a major threat to the long-term viability of any anti-infective agent. ekb.eg For DNA MGBs, resistance can emerge through several mechanisms, including increased drug efflux, alteration of the drug target, or changes in cellular metabolism or repair pathways. researchgate.netnih.gov
A key advantage of S-MGBs is their potential to circumvent existing resistance mechanisms. Studies have shown that S-MGBs are not substrates for the TbAT1/P2 transporter in trypanosomes, which is responsible for resistance to diamidine drugs like pentamidine. rsc.org This lack of cross-resistance suggests that S-MGBs could be effective against parasite strains that have developed resistance to other MGB classes. rsc.org
Strategies to proactively mitigate resistance include:
Developing compounds with novel mechanisms or multiple targets: S-MGBs that not only bind to DNA but also disrupt essential protein-DNA interactions, such as the displacement of High Mobility Group (HMG)-box proteins from kinetoplast DNA, may have a higher barrier to resistance. nih.gov
Optimizing cellular uptake pathways: Designing MGBs that utilize different cellular entry routes than existing drugs can bypass transporter-based efflux, a common resistance mechanism. rsc.orgesr.ie
Creating covalent binders: The development of MGB-alkylating agent conjugates represents a strategy to form permanent covalent bonds with the DNA target. biorxiv.org This irreversible binding would be much more difficult for the parasite to overcome compared to the reversible, non-covalent interactions of traditional MGBs.
Combination therapy: As with other anti-infectives, using MGBs in combination with drugs that have different mechanisms of action could reduce the probability of resistance emerging. nih.gov
By understanding the SAR and potential resistance pathways, researchers can rationally design next-generation MGBs like S-MGB-234 bis-TFA salt to be not only potent but also resilient therapeutic agents.
Advanced Research Methodologies and Future Directions
High-Resolution Structural Biology of S-MGB-234 bis-TFA salt-DNA Complexes
Understanding the precise molecular interactions between S-MGB-234 bis-TFA salt and its biological target, DNA, is fundamental to deciphering its mechanism of action. High-resolution structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools in this endeavor.
PBD dimers are known to bind within the minor groove of DNA, forming a covalent bond with guanine (B1146940) bases. adcreview.commolecularcloud.org Specifically, they recognize and bind to particular DNA sequences, which for many PBD dimers is a 5'-Pu-GATC-Py-3' sequence, where Pu is a purine (B94841) and Py is a pyrimidine. adcreview.comacs.org This interaction involves the formation of an aminal bond between the electrophilic C11 position of the PBD molecule and the nucleophilic N2 position of a guanine residue. adcreview.commolecularcloud.org A key feature of PBD dimers is their ability to cause minimal distortion of the DNA helix upon binding, which may contribute to their persistence and potent biological activity. adcreview.com
By obtaining high-resolution structural data for S-MGB-234 bis-TFA salt in complex with its target DNA sequences, researchers can:
Determine the precise binding orientation and conformation of the molecule within the DNA minor groove.
Identify the specific hydrogen bonds and van der Waals interactions that contribute to binding affinity and specificity.
Visualize the covalent adducts formed with guanine residues, confirming the mechanism of DNA alkylation.
Assess the extent of DNA distortion , providing insights into how the adducts may be recognized and processed by cellular DNA repair machinery.
This structural information is invaluable for structure-activity relationship (SAR) studies, guiding the design of next-generation analogues with improved properties.
Omics-Based Approaches for Comprehensive Target Identification and Pathway Analysis
The interaction of S-MGB-234 bis-TFA salt with DNA has far-reaching consequences for cellular function. To gain a comprehensive understanding of these effects, "omics"-based approaches are essential. These technologies allow for the large-scale analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a global view of the cellular response to drug treatment.
Given that PBD dimers interfere with DNA processing, they can impact a multitude of cellular pathways. molecularcloud.org Omics studies can help to:
Identify the full spectrum of genes and proteins whose expression is altered following treatment with S-MGB-234 bis-TFA salt. This can reveal novel cellular targets and mechanisms of action beyond direct DNA damage.
Elucidate the signaling pathways that are modulated by the compound. PBDs have been shown to affect various signal transduction pathways, including those involved in apoptosis and cell cycle regulation. molecularcloud.org
Discover potential biomarkers of drug response or resistance. By comparing the omics profiles of sensitive and resistant cell lines, specific molecular signatures may be identified that can predict clinical outcomes.
Uncover mechanisms of resistance. Changes in the expression of DNA repair enzymes, drug efflux pumps, or components of cell death pathways may be identified through omics analysis.
| Omics Approach | Potential Insights for S-MGB-234 bis-TFA salt |
| Genomics | Identify genetic mutations or copy number variations that confer sensitivity or resistance. |
| Transcriptomics | Profile changes in gene expression to understand the cellular response to DNA damage and identify affected pathways. |
| Proteomics | Analyze changes in protein expression and post-translational modifications to identify key mediators of the drug's effects. |
| Metabolomics | Assess alterations in cellular metabolism resulting from treatment, providing insights into the metabolic state of affected cells. |
Development of Advanced In Vitro Co-culture and Organoid Models for Efficacy Studies
Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complexity of the in vivo tumor microenvironment. To better predict the efficacy of S-MGB-234 bis-TFA salt, more sophisticated in vitro models are needed. Three-dimensional (3D) organoid and co-culture systems represent a significant advancement in this area.
Patient-derived organoids (PDOs) are self-organizing 3D cultures that retain the genetic and phenotypic characteristics of the original tumor. springernature.com These models can be used to:
Screen for anti-cancer activity in a more physiologically relevant context.
Assess inter-patient variability in drug response, paving the way for personalized medicine approaches.
Study the effects of S-MGB-234 bis-TFA salt on tumor heterogeneity and the response of different cell populations within the tumor.
Co-culture models, which involve growing cancer cells together with other cell types found in the tumor microenvironment, such as fibroblasts, endothelial cells, and immune cells, are also crucial. nih.govresearchgate.net These models allow researchers to investigate:
The influence of the tumor microenvironment on the efficacy of S-MGB-234 bis-TFA salt.
The potential for synergistic combinations with other therapies, such as immunotherapy. For example, co-cultures of tumor organoids and immune cells can be used to study the ability of S-MGB-234 bis-TFA salt to induce an anti-tumor immune response. nih.govbiorxiv.org
Establishment of Chronic Infection Animal Models for Long-Term Efficacy Assessment
In addition to their potential as anti-cancer agents, DNA minor groove binders have shown promise in the treatment of infectious diseases, including those caused by bacteria and parasites. nih.gov Many of these diseases, particularly the neglected tropical diseases, are characterized by chronic infections that require long-term treatment.
To evaluate the potential of S-MGB-234 bis-TFA salt in this context, the establishment of relevant chronic infection animal models is essential. These models would allow for:
Assessment of the long-term efficacy of the compound in clearing or controlling persistent infections.
Evaluation of the potential for the development of drug resistance over extended treatment periods.
Determination of the optimal dosing regimens required to maintain therapeutic concentrations and prevent relapse.
The development of such models would be a critical step in exploring the full therapeutic utility of S-MGB-234 bis-TFA salt beyond oncology.
Design of Next-Generation S-MGB Analogues with Enhanced Specificity and Potency
The modular nature of PBD dimers makes them amenable to chemical modification to improve their therapeutic properties. The design of next-generation analogues of S-MGB-234 bis-TFA salt will be guided by the insights gained from structural biology, omics, and advanced in vitro and in vivo studies. Key areas for optimization include:
Enhancing tumor specificity: One of the most promising strategies for improving the therapeutic index of potent cytotoxins like PBD dimers is their incorporation into antibody-drug conjugates (ADCs). nih.govucl.ac.uknih.govresearchgate.netnih.gov In this approach, the PBD dimer is linked to a monoclonal antibody that specifically targets a tumor-associated antigen, thereby delivering the cytotoxic payload directly to the cancer cells.
Modulating potency: The cytotoxic potency of PBD dimers can be fine-tuned through chemical modifications to the PBD core or the linker connecting the two monomers. nih.govresearchgate.net This may be desirable to optimize the balance between efficacy and toxicity.
Improving pharmacokinetic properties: Modifications can also be made to improve the solubility, stability, and other pharmacokinetic properties of the molecule, leading to better drug exposure and efficacy.
| Modification Strategy | Goal | Example from PBD Dimer Research |
| Antibody-Drug Conjugation | Increase tumor-specific delivery and reduce off-target toxicity. | Vadastuximab talirine (SGN-CD33A), an ADC targeting CD33 for the treatment of acute myeloid leukemia. adcreview.com |
| Linker Modification | Control the release of the cytotoxic payload at the tumor site. | Use of enzyme-cleavable linkers that are stable in circulation but are cleaved by enzymes present in the tumor microenvironment. nih.govnih.gov |
| PBD Core Modification | Optimize potency and DNA binding affinity. | Synthesis of PBD dimers with different substituents on the aromatic A-ring or modifications to the C2/C3 positions. nih.gov |
Collaborative Research Initiatives in Neglected Tropical Diseases and Oncology Drug Discovery
The development of a novel therapeutic agent from the laboratory to the clinic is a complex and resource-intensive process that often requires collaboration between multiple stakeholders. For a compound like S-MGB-234 bis-TFA salt, with potential applications in both oncology and infectious diseases, collaborative research initiatives will be crucial for its successful advancement.
Such collaborations could involve:
Academic research groups with expertise in structural biology, medicinal chemistry, and disease-specific models.
Biotechnology companies with experience in drug development, manufacturing, and clinical trials. ucl.ac.uk
Governmental and non-governmental organizations that support research and development for neglected tropical diseases and cancer. adcreview.comucl.ac.uk
By fostering these partnerships, researchers can leverage complementary expertise and resources to accelerate the development of S-MGB-234 bis-TFA salt and its analogues, ultimately bringing new and effective treatments to patients in need. The history of PBD dimer development, which has involved collaborations between universities, biotech companies like Spirogen, and large pharmaceutical companies such as AstraZeneca and MedImmune, provides a successful blueprint for such initiatives. ucl.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
